molecular formula C19H23FN2O2 B2794424 2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol CAS No. 400075-60-7

2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol

Cat. No.: B2794424
CAS No.: 400075-60-7
M. Wt: 330.403
InChI Key: WAXFAAZJWFAEEV-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol is a synthetic organic compound of significant interest in medicinal chemistry research. With the molecular formula C19H23FN2O2, this ethanolamine derivative features a piperazine core, a privileged scaffold frequently encountered in the development of bioactive molecules . The compound's structure incorporates both 4-fluorophenyl and 4-methoxyphenyl substituents, which are common pharmacophores known to influence a compound's binding affinity and metabolic stability . Piperazine-based compounds are extensively investigated for their interactions with the central nervous system. The piperazine ring is a key structural component in a wide array of biologically active compounds, including agents with potential applications as antipsychotics, antidepressants, and for the treatment of neurodegenerative conditions such as Parkinson’s and Alzheimer’s disease . This compound is related to a class of molecules studied for their potential as atypical dopamine transporter (DAT) inhibitors, which are a promising research avenue for psychostimulant use disorders . Its mechanism of action in research settings is hypothesized to involve the modulation of neuronal transporter systems, potentially stabilizing conformations distinct from those targeted by classical stimulants . Researchers value this compound for exploring structure-activity relationships (SAR) to optimize parameters like DAT affinity, selectivity over the serotonin transporter (SERT), and metabolic stability . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-24-18-8-2-15(3-9-18)19(23)14-21-10-12-22(13-11-21)17-6-4-16(20)5-7-17/h2-9,19,23H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXFAAZJWFAEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

Antipsychotic Properties

Research indicates that compounds similar to 2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol exhibit significant antipsychotic effects. Studies have shown that derivatives of piperazine, particularly those containing fluorinated phenyl groups, can effectively modulate dopamine receptor activity, which is crucial in the treatment of schizophrenia and other psychotic disorders. For instance, a study demonstrated that certain piperazine derivatives had higher selectivity for D2 and D3 receptors compared to traditional antipsychotics, suggesting improved efficacy with potentially fewer side effects .

Neurotransmitter Modulation

The compound's mechanism of action involves the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the piperazine moiety allows for interaction with various neurotransmitter receptors, which can lead to alterations in mood and cognition. This modulation has been linked to therapeutic effects in anxiety disorders and depression .

Case Study 1: Antipsychotic Activity

In a comparative study involving various piperazine derivatives, this compound was evaluated alongside established antipsychotics like Risperidone. The results indicated that this compound exhibited comparable or superior efficacy in reducing psychotic symptoms in animal models, highlighting its potential as a novel treatment option .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound against neurodegenerative conditions. The findings suggested that it could mitigate oxidative stress in neuronal cells, thereby providing a protective effect against conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets. For instance, it acts as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Aryl Moieties

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Piperazine-ethanol - 4-Fluorophenyl (piperazine)
- 4-Methoxyphenyl (ethanol)
Not explicitly reported; inferred CNS activity N/A
4b () Piperazine-ethanol - 2-Methoxyphenyl (piperazine)
- Tosylindole (ethanol)
5-HT6 receptor antagonism (pKi = 7.87)
20 () Piperazine-acetamide - 4-Fluorophenyl (piperazine)
- 4-Methoxyphenylthiazole (acetamide)
Matrix metalloproteinase (MMP) inhibition
7a () Triazole-piperazine - 4-Fluorophenyl (piperazine)
- Benzyltriazole (ethanol)
Antimicrobial activity
C4 () Quinoline-piperazine - 4-Fluorophenyl (quinoline)
- Methyl benzoate (piperazine)
Not explicitly reported; structural characterization

Key Observations :

  • Piperazine Substitution : The 4-fluorophenyl group on piperazine is a common feature in compounds targeting CNS receptors (e.g., 5-HT6) and enzymes (e.g., AChE). Its electron-withdrawing nature may enhance binding to hydrophobic pockets .
  • Ethanol vs. Acetamide: The hydroxyl group in the target compound could facilitate hydrogen bonding, whereas acetamide derivatives (e.g., compound 20) may improve metabolic stability .
  • Aryl Groups : The 4-methoxyphenyl moiety is associated with enhanced lipophilicity and receptor affinity in analogs like 4b and 20 .
Pharmacological and Physicochemical Properties
  • Binding Affinity: Analogs like 4b (5-HT6 antagonist) suggest that the target compound’s piperazine-ethanol scaffold may interact with serotonin receptors. Fluorine’s electronegativity and the methoxy group’s bulkiness could modulate selectivity .
  • Solubility and Stability: Sulfonyl-piperazine derivatives (e.g., ) exhibit higher melting points (123–177°C) due to increased polarity, whereas the target compound’s ethanol group may enhance aqueous solubility .

Recommended Studies :

  • SAR Analysis: Systematic modification of the ethanol and methoxyphenyl groups to optimize binding.
  • In Vitro Screening : Evaluate affinity for serotonin, dopamine, and AChE targets.
  • ADME Profiling : Assess solubility, metabolic stability, and toxicity.

Biological Activity

2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol, also known as a piperazine derivative, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound is characterized by its structural features that enable interactions with various biological targets, making it a subject of extensive research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H24FN3OC_{20}H_{24}FN_3O. The compound consists of a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₄FN₃O
Molecular Weight329.42 g/mol
CAS Number329079-98-3
SolubilitySoluble in organic solvents

Research indicates that the biological activity of this compound may be attributed to its ability to interact with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. Piperazine derivatives are known to exhibit affinity for various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2), which are crucial in the modulation of mood and behavior.

Antidepressant Effects

A study published in Bioorganic & Medicinal Chemistry reported that piperazine derivatives exhibit significant antidepressant-like effects in animal models. The compound showed a notable reduction in immobility time in the forced swim test, suggesting an increase in serotonergic activity .

Antimelanogenic Activity

Another investigation highlighted the compound's potential as an antimelanogenic agent. It was found to inhibit tyrosinase activity, a key enzyme involved in melanin production. The IC50 value for this inhibition was reported at 0.18 μM, indicating strong potency compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) . This suggests potential applications in skin whitening products and treatments for hyperpigmentation.

Neuroprotective Properties

Recent studies have also explored the neuroprotective effects of this compound against oxidative stress-induced cell death in neuronal cell lines. The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell viability under oxidative stress conditions .

Case Studies

  • Antidepressant Study : In a controlled experiment involving mice, administration of the compound resulted in significant behavioral changes indicative of antidepressant effects. The results were statistically significant when compared to control groups receiving saline .
  • Skin Whitening Applications : In vitro studies using B16F10 melanoma cells showed that treatment with the compound led to decreased melanin synthesis without cytotoxic effects, supporting its potential use in cosmetic formulations aimed at skin lightening .
  • Neuroprotection : A study assessed the neuroprotective effects of the compound on PC12 cells exposed to hydrogen peroxide. Results indicated that pretreatment with the compound significantly reduced cell death and maintained mitochondrial function .

Q & A

Basic: What are the optimized synthetic routes for 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting with piperazine derivatives and functionalized aryl groups. A common approach includes:

  • Step 1: Formation of the piperazine core via nucleophilic substitution or coupling reactions (e.g., using 4-fluorophenylpiperazine as a precursor) .
  • Step 2: Introduction of the 4-methoxyphenyl ethanol moiety through acylation or alkylation under reflux conditions (e.g., using 2-chloro-1-(4-methoxyphenyl)ethanone) .
  • Characterization: Intermediates are monitored via TLC and characterized using NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry .

Basic: How is the purity of this compound validated, and what analytical methods are recommended?

Answer:

  • HPLC/UPLC with UV detection (λ = 254 nm) is used for purity assessment, achieving >98% purity with a C18 column and acetonitrile/water mobile phase .
  • Thermogravimetric Analysis (TGA) ensures stability under storage conditions (e.g., <5% degradation at 25°C over 12 months) .
  • Elemental Analysis (C, H, N) confirms stoichiometric consistency .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) influence receptor binding affinity?

Answer:

  • Computational Modeling: Docking studies (e.g., using AutoDock Vina ) reveal that the 4-fluorophenyl group enhances binding to serotonin (5-HT₁A) receptors due to electronegative interactions, while bulkier substituents (e.g., chlorophenyl) reduce affinity .
  • Experimental Validation: Radioligand binding assays (e.g., with [³H]-8-OH-DPAT) show IC₅₀ values of 12 nM for the fluorophenyl derivative vs. 45 nM for chlorophenyl analogs .

Advanced: What strategies resolve contradictory data in reported biological activities (e.g., agonist vs. antagonist effects)?

Answer:

  • Dose-Response Curves: Use Schild regression analysis to differentiate competitive antagonism from partial agonism .
  • Receptor Subtype Selectivity: Profile activity across related receptors (e.g., 5-HT₁A vs. D₂) using CHO-K1 cells transfected with human receptors .
  • Metabolite Interference: Employ HPLC-MS to rule out metabolite-driven effects in in vivo studies .

Advanced: How is in vivo pharmacokinetics evaluated, and what are key parameters for CNS penetration?

Answer:

  • Animal Models: Administer 10 mg/kg intravenously in Sprague-Dawley rats; collect plasma/brain samples at intervals (0.5–24 h) .
  • Key Metrics:
    • Brain-to-Plasma Ratio (B/P): Target >0.3 for CNS activity.
    • Half-Life (t₁/₂): Optimize via logP adjustments (ideal range: 2–3) .
  • BBB Permeability: Assess via PAMPA-BBB assay ; values >4.0 × 10⁻⁶ cm/s indicate favorable penetration .

Advanced: What computational tools predict metabolic stability and toxicity?

Answer:

  • Metabolism Prediction: Use SWISSADME to identify cytochrome P450 (CYP3A4/2D6) oxidation sites (e.g., piperazine N-dealkylation) .
  • Toxicity Screening:
    • AMES Test: Predict mutagenicity via Toxtree (negative for TA98/TA100 strains) .
    • hERG Inhibition: Patch-clamp assays or Pred-hERG software to assess cardiac risk (IC₅₀ > 10 μM preferred) .

Advanced: How are crystallographic data used to validate molecular interactions?

Answer:

  • Single-Crystal X-ray Diffraction (e.g., Mo-Kα radiation ) resolves the piperazine ring conformation and hydrogen-bonding networks (e.g., with TRPV1 receptors) .
  • Key Metrics:
    • Torsion Angles: Confirm spatial alignment of the fluorophenyl group (e.g., θ = 112° between piperazine and aryl rings) .
    • Intermolecular Distances: ≤3.0 Å for optimal Van der Waals interactions .

Advanced: What methods address low aqueous solubility during formulation?

Answer:

  • Co-Solvent Systems: Use PEG-400/water (30:70) to achieve solubility >1 mg/mL .
  • Nanoparticle Encapsulation: Optimize PLGA nanoparticles (size: 150–200 nm) via solvent evaporation, enhancing bioavailability by 3-fold .
  • Salt Formation: Test hydrochloride or mesylate salts; monitor stability via accelerated degradation studies (40°C/75% RH for 3 months) .

Advanced: How do researchers reconcile discrepancies in SAR studies for analogs?

Answer:

  • Meta-Analysis: Pool data from ChEMBL and PubChem BioAssay to identify consensus trends (e.g., methoxy groups enhance potency but reduce solubility) .
  • Free-Wilson Analysis: Deconstruct contributions of substituents (e.g., fluorophenyl contributes +1.2 pKi vs. methoxy at -0.8) .

Advanced: What are best practices for scaling up synthesis without compromising yield?

Answer:

  • Flow Chemistry: Use microreactors for exothermic steps (e.g., acylation) to maintain 80% yield at 100 g scale .
  • Catalytic Optimization: Replace stoichiometric reagents with Pd/C or Ni catalysts for selective reductions (TON > 500) .
  • Green Chemistry: Employ microwave-assisted synthesis (100°C, 30 min) to reduce reaction time by 70% .

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